molecular formula C9H11BrN2O2 B1397834 Methyl 5-bromo-2-(dimethylamino)nicotinate CAS No. 1220419-54-4

Methyl 5-bromo-2-(dimethylamino)nicotinate

Cat. No.: B1397834
CAS No.: 1220419-54-4
M. Wt: 259.1 g/mol
InChI Key: BRPCDQBNJWOEKD-UHFFFAOYSA-N
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Description

“Methyl 5-bromo-2-(dimethylamino)nicotinate” is a chemical compound with the molecular formula C9H11BrN2O2 . It has a molecular weight of 259.10 g/mol .


Molecular Structure Analysis

The molecular structure of “this compound” includes a pyridine ring with a bromine atom at the 5th position, a dimethylamino group at the 2nd position, and a methyl ester group at the 3rd position . The InChI code for this compound is InChI=1S/C9H11BrN2O2/c1-12(2)8-7(9(13)14-3)4-6(10)5-11-8/h4-5H,1-3H3 .


Physical and Chemical Properties Analysis

“this compound” has several computed properties. It has a molecular weight of 259.10 g/mol, an XLogP3-AA of 1.9, and a topological polar surface area of 42.4 Ų . It has 0 hydrogen bond donors, 4 hydrogen bond acceptors, and 3 rotatable bonds . The exact mass and monoisotopic mass of the compound are both 258.00039 g/mol .

Scientific Research Applications

Synthesis and Chemistry

  • Synthesis of N-methylated amino acids : Methyl 5-bromo-2-(dimethylamino)nicotinate related reagent, BroP (bromo tris(dimethylamino) phosphonium hexafluorophosphate), is particularly effective for coupling N-methylated amino acids, demonstrating stability and high yields with minimal epimerization (Coste, Dufour, Pantaloni, & Castro, 1990).

  • Enzyme Binding Studies : Reduced nicotinamide adenine dinucleotide analogues, including those substituted with bromo and dimethylamino groups, have been synthesized and studied for their interactions with various enzymes. These analogues showed different rotational preferences about the adenine glycosyl bond based on the substituent, impacting their enzyme binding (Lappi, Evans, & Kaplan, 1980).

  • Crystal Structure Analysis : Studies have been conducted on compounds with bromo and dimethylamino substituents, such as 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine, to understand their crystal structure and molecular interactions (Jabri et al., 2020).

  • Nicotinic Acid Preparation : Research includes the preparation of deuterium-labeled nicotinic acid from methyl 5-bromonicotinate, highlighting its application in labeled compound synthesis (Clark, 1976).

Medicinal Chemistry and Pharmacology

  • Antibacterial Activity : Synthesis and evaluation of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, starting from 2-bromo-nicotinamides, demonstrated significant antibacterial activity, showcasing the potential of these compounds in developing new antibacterial agents (Bheemanapalli, Akkinepally, & Pamulaparthy, 2008).

  • DNA Damage Repair Stimulation : Nicotinamide, a related compound, has been shown to stimulate DNA repair in human lymphocytes when exposed to DNA-damaging agents, highlighting its potential role in mitigating DNA damage (Berger & Sikorski, 1980).

  • Apoptosis Induction : Studies have identified certain chromene derivatives, starting from methyl 5-bromo-nicotinate, as potent apoptosis inducers in cancer cells, pointing towards their potential application in cancer therapy (Kemnitzer et al., 2004).

Material Science and Nanotechnology

  • Membrane Fabrication : Methyl-5-(dimethylamino)-2-methyl-5-oxopentanoate, a related compound, has been used as a green solvent in the fabrication of poly(vinylidine fluoride) hollow fiber membranes, demonstrating its utility in advanced material synthesis (Hassankiadeh et al., 2015).

Biochemistry and Molecular Biology

  • Electrochemical Analysis : A phenothiazine derivative, closely related to this compound, has been used in the electrocatalytic oxidation of reduced nicotinamide adenine dinucleotide, indicating its role in biochemical analysis (Persson, 1990).

Properties

IUPAC Name

methyl 5-bromo-2-(dimethylamino)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O2/c1-12(2)8-7(9(13)14-3)4-6(10)5-11-8/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRPCDQBNJWOEKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=N1)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301207967
Record name Methyl 5-bromo-2-(dimethylamino)-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301207967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220419-54-4
Record name Methyl 5-bromo-2-(dimethylamino)-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220419-54-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-bromo-2-(dimethylamino)-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301207967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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